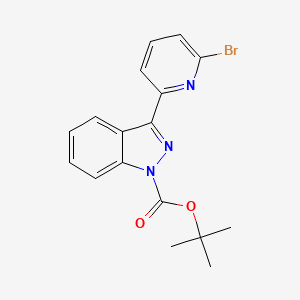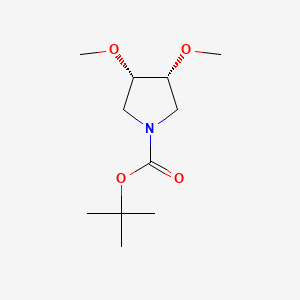
(2S,4R)-Dibenzyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER typically involves multiple steps, including protection, acylation, and esterification reactions. One common method involves the protection of the carboxyl groups of L-(+)- or D(-)-tartaric acid by esterification with benzyl alcohol, followed by acylation of one of the hydroxyl groups with 2,6-dimethoxybenzoyl chloride . The benzyl ester groups are then cleaved by hydrogenolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of cyclohexane as a water azeotroping solvent has been reported to improve yields and reduce racemization .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a catalyst in Diels-Alder reactions.
Biology: The compound’s stereochemistry makes it valuable in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and processes . The methanesulfonyloxy group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral compound used in organic synthesis and pharmaceutical research.
(2R,4R)-4-Hydroxyproline: Similar in structure but with different stereochemistry, affecting its reactivity and applications.
Uniqueness
(2S,4R)-1-N-CBZ-4-METHANESULFONYLOXY-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and enantiomers . This uniqueness makes it valuable in asymmetric synthesis and as a chiral catalyst .
Propiedades
Fórmula molecular |
C21H23NO7S |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
dibenzyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H23NO7S/c1-30(25,26)29-18-12-19(20(23)27-14-16-8-4-2-5-9-16)22(13-18)21(24)28-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3/t18-,19+/m1/s1 |
Clave InChI |
HWCRFKZHASHODZ-MOPGFXCFSA-N |
SMILES isomérico |
CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)


![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)

